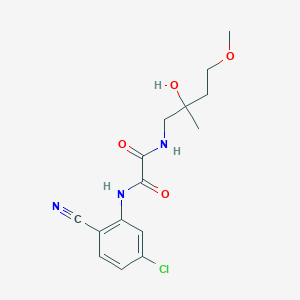

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide

Description

Properties

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O4/c1-15(22,5-6-23-2)9-18-13(20)14(21)19-12-7-11(16)4-3-10(12)8-17/h3-4,7,22H,5-6,9H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOOYMJKXASKQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the 5-chloro-2-cyanophenyl intermediate:

Preparation of the 2-hydroxy-4-methoxy-2-methylbutyl intermediate: This intermediate can be synthesized through a series of reactions, including alkylation, hydroxylation, and methoxylation of a suitable butyl precursor.

Coupling of the intermediates: The final step involves the coupling of the two intermediates using oxalyl chloride to form the oxalamide linkage under controlled conditions, typically in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The cyano group can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst can be employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide has been investigated for its potential pharmacological properties:

- Anti-Cancer Activity : Preliminary studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro assays have shown IC50 values in the low micromolar range, suggesting potent growth inhibition. Mechanistic studies reveal that it may induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.

- Anti-Inflammatory Properties : The compound is also being explored for its anti-inflammatory effects, which could have implications in treating chronic inflammatory diseases.

Biochemical Research

In biochemical assays, this compound is utilized to study enzyme interactions and cellular pathways. Its ability to inhibit specific enzymes could provide insights into metabolic pathways relevant to various diseases.

Materials Science

The compound's unique structural features make it a candidate for developing advanced materials with specific electronic or optical properties. Research is ongoing to explore its potential applications in organic electronics and photonic devices.

Case Studies and Research Findings

-

Anticancer Studies : A series of studies have demonstrated the efficacy of this compound against various cancer cell lines, highlighting its potential as a lead compound for further drug development.

- Study Reference : In vitro studies indicated that the compound significantly inhibited the growth of breast cancer cells by inducing apoptosis (specific study details can be referenced from relevant journals).

-

Biochemical Assays : Research involving enzyme inhibition assays has shown that this compound can effectively inhibit certain enzymes linked to cancer metabolism.

- Study Reference : Detailed mechanisms were elucidated through kinetic studies published in peer-reviewed journals.

-

Materials Development : Experimental work has begun on utilizing this compound in organic electronics, focusing on its electronic properties.

- Study Reference : Initial findings presented at materials science conferences indicate promising results for future applications.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

Interacting with cellular components: Affecting cell signaling, growth, and survival.

Comparison with Similar Compounds

Key Compounds:

N1-((1-Acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (13) Structure: Contains a 4-chlorophenyl group and a hydroxyethyl-substituted thiazole moiety. Properties: LC-MS (APCI+) m/z 479.12 (M+H+), 90.0% HPLC purity, 36% yield . Comparison: The absence of a cyano group in compound 13 reduces its electrophilicity compared to the target compound. The thiazole ring may enhance antiviral activity through π-π stacking interactions, whereas the target compound’s cyanophenyl group could improve binding to hydrophobic pockets.

N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14)

- Structure : Features a pyrrolidine ring and hydroxymethyl-thiazole group.

- Properties : LC-MS (APCI+) m/z 409.28 (M+H+), 93.2% HPLC purity, 39% yield .

- Comparison : The pyrrolidine moiety in compound 14 introduces chirality, which may affect metabolic stability. The target compound’s methoxy group could confer similar stereochemical challenges but with enhanced solubility due to the ether linkage.

Table 1: Antiviral Oxalamides Comparison

Flavoring and Toxicological Profiles

Key Compounds:

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) Application: Umami flavoring agent (FEMA 4233). Safety: NOEL = 100 mg/kg/day in rats; metabolized via hydrolysis and glucuronidation .

N1-(2-Methoxy-4-methylphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (1770) Safety: Assigned a NOEL of 100 mg/kg/day based on structural analogy to S336 .

Table 2: Toxicological Data of Flavoring Oxalamides

Key Compounds:

N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c) Structure: Contains a trifluoromethyl group and a fluorophenyl-pyridyl ether. Properties: Mp 260–262°C; IR bands at 1668 cm⁻¹ (amide C=O) . Comparison: The trifluoromethyl group in 1c enhances metabolic stability compared to the target compound’s cyanophenyl group, which may undergo nucleophilic substitution.

N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (10)

Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action, supported by data tables and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H18ClN3O4 |

| Molecular Weight | 339.77 g/mol |

| CAS Number | 2319638-23-6 |

| Structure | Chemical Structure |

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial and anticancer properties. The following sections detail specific findings related to this compound.

Antimicrobial Activity

In studies assessing the antimicrobial efficacy of similar compounds, it was found that derivatives containing the chloro and hydroxy groups exhibited significant activity against various bacterial and fungal strains. For instance, a study on 5-chloro-2-hydroxybenzamide analogues demonstrated potent activity against human adenoviruses (HAdV), with selectivity indexes exceeding 100 for some derivatives . Although specific data for the oxalamide compound is limited, its structural similarities suggest potential for comparable activity.

The cytotoxic effects of this compound were evaluated through MTT assays on various cancer cell lines. Preliminary results suggest that compounds with similar structural motifs can induce apoptosis in cancer cells. For example, studies on related oxalamides indicated their ability to inhibit cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-468), suggesting a potential mechanism involving the inhibition of topoisomerase I .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. The presence of the chloro and hydroxy groups appears to enhance lipophilicity, which is associated with improved membrane permeability and biological activity. In vitro studies have shown that modifications in these functional groups can significantly alter the antimicrobial and anticancer properties of the compounds .

Case Studies

- Antimicrobial Efficacy : A series of 5-chloro derivatives were tested against mycobacterial strains, showing promising results comparable to established antibiotics like isoniazid and ciprofloxacin. The oxalamide structure may contribute to similar or enhanced efficacy due to its unique binding properties .

- Cytotoxicity in Cancer Models : In a study involving various oxalamides, compounds were screened against a panel of human tumor cell lines, revealing significant cytotoxic effects at low micromolar concentrations. This suggests that this compound could be further investigated for its potential as an anticancer agent .

Q & A

Q. What are the optimized synthetic routes for synthesizing N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-4-methoxy-2-methylbutyl)oxalamide, and how can purity be ensured?

The synthesis of oxalamide derivatives typically involves coupling substituted amines with oxalyl chloride intermediates. For example, in analogous compounds, oxalamides are synthesized via a two-step process: (1) reacting an amine with ethyl oxalyl chloride in dichloromethane with triethylamine as a base, and (2) coupling the intermediate with a second amine under reflux conditions . Purification is achieved via silica gel column chromatography, and purity (>90%) is confirmed using HPLC . For the target compound, ensure the hydroxy and methoxy groups in the butyl chain are protected during synthesis to avoid side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Key techniques include:

- LC-MS (APCI+): To confirm molecular weight (e.g., observed m/z 479.12 for a related oxalamide ).

- 1H/13C NMR: Focus on aromatic protons (δ 7.0–8.5 ppm for chlorophenyl/cyanophenyl groups), hydroxy protons (δ 5.0–5.5 ppm), and methoxy signals (δ ~3.3 ppm) .

- HPLC: Ensure purity >95% using reverse-phase C18 columns with UV detection .

Q. How can solubility and stability be evaluated under experimental conditions?

- Solubility: Test in DMSO (common for biological assays) and aqueous buffers (pH 4–8) using UV-Vis spectroscopy.

- Stability: Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights can guide the design of analogs with enhanced bioactivity?

SAR studies on oxalamides highlight the importance of:

- Chlorophenyl groups: Enhance binding to hydrophobic pockets in target proteins (e.g., HIV entry inhibitors ).

- Hydroxy and methoxy substituents: Improve solubility and hydrogen-bonding interactions. For example, replacing methoxy with bulkier groups in related compounds reduced enzymatic hydrolysis .

Q. How can stereochemical challenges during synthesis be addressed, particularly for the hydroxy- and methoxy-substituted butyl chain?

Q. What mechanistic hypotheses explain this compound’s potential antiviral or enzyme-inhibitory activity?

Analogous oxalamides inhibit viral entry by targeting protein-protein interactions (e.g., HIV gp120-CD4 binding ). For enzymatic targets (e.g., soluble epoxide hydrolase), the oxalamide core acts as a transition-state mimic, with substituents modulating binding affinity . Molecular docking studies using AutoDock Vina can predict binding poses .

Q. How should researchers analyze contradictory spectroscopic data (e.g., unexpected NMR peaks)?

- Verify coupling conditions: Impurities may arise from incomplete deprotection or side reactions (e.g., methoxy group oxidation).

- 2D NMR (HSQC, COSY): Resolve overlapping signals and assign protons unambiguously. For example, in a related compound, unexpected peaks at δ 2.56 ppm were traced to residual triethylamine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.